4-Bromo-3-ethoxypyridine
Overview
Description
4-Bromo-3-ethoxypyridine is a brominated pyridine derivative that is of interest due to its potential applications in various chemical reactions and syntheses. The presence of both bromo and ethoxy substituents on the pyridine ring makes it a versatile intermediate for further chemical modifications and synthesis of complex molecules.
Synthesis Analysis
The synthesis of bromopyridine derivatives, including those similar to 4-bromo-3-ethoxypyridine, has been explored in several studies. For instance, the self-condensation of 4-bromopyridine has been reported to produce a water-soluble, conjugated polymer, which suggests that 4-bromo-3-ethoxypyridine could also be used in polymerization reactions under certain conditions . Additionally, the preparation of various bromo-derivatives of ethoxypyridine has been described, which involves reactions such as bromination and substitution with ethoxy groups .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been studied using spectroscopic and X-ray diffraction techniques. For example, a compound closely related to 4-bromo-3-ethoxypyridine, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was synthesized and characterized, providing insights into the intermolecular contacts and optimized geometry using density functional theory (DFT) . These studies are indicative of the types of structural analyses that could be applied to 4-bromo-3-ethoxypyridine.
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives has been extensively studied. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide has been investigated, revealing the formation of various aminated products and suggesting a mechanism involving pyridyne intermediates . Additionally, the reactivity of bromine atoms in brominated pyridines has been explored, leading to the synthesis of compounds like 3-acetylamino-5-ethoxypyridine from dibromopyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from related studies. For instance, the vibrational spectra of amino-bromopyridine compounds were analyzed using DFT methods, providing information on the vibrational frequencies and molecular orbitals . Such analyses can be extended to 4-bromo-3-ethoxypyridine to understand its physical properties better.
Scientific Research Applications
Aminations of Bromo-Derivatives : 4-Bromo-3-ethoxypyridine undergoes amination with potassium amide in liquid ammonia, leading to the formation of 2-amino-4-ethoxypyridine and other byproducts. This process possibly involves intermediates like 3,5-dibromo-4-ethoxypyridine and 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010).
Reactions with Lithium Piperidide : When 4-Bromo-3-ethoxypyridine reacts with lithium piperidide in piperidine, the substituents in the 2,4 or 6 positions are replaced by piperidino groups without rearrangement. This results in the formation of 2,4-dipiperidinopyridine as an additional product (Plas, Hijwegen, & Hertog, 2010).
Behavior with Hydrochloric Acid : Heating bromo-derivatives of 3-ethoxypyridine with aqueous hydrochloric acid leads to the formation of chloro-hydroxypyridines and dihydroxypyridines. This indicates a substitution reaction where the bromine atom is replaced (Hertog & Bruyn, 2010).
Preparation of 3-Acetylamino-5-ethoxypyridine : 3,5-Dibromopyridine can be converted to 3-acetylamino-5-ethoxypyridine via a series of reactions involving sodium ethylate, ammonia, and acetic anhydride. This demonstrates the potential for synthesizing complex organic compounds (Hertog, Falter, & Linde, 1948).
Synthesis of 2-Amino-5-ethoxypyridine : Starting from 3-ethoxypyridine, 2-amino-5-ethoxypyridine can be synthesized. This process showcases the utility of 4-Bromo-3-ethoxypyridine in the synthesis of aminopyridine derivatives (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Tautomerism in Bromination : Studies on tautomerism reveal that bromination of certain pyridine derivatives leads to bromine entering specific positions, depending on the structure of the substrates. This highlights the reactivity and positional specificity in halogenation reactions (Kolder & Hertog, 2010).
Safety And Hazards
Future Directions
While specific future directions for 4-Bromo-3-ethoxypyridine were not found in the search results, brominated pyridines are important building blocks in organic synthesis and medicinal chemistry. Therefore, the development of new synthetic methods and applications for these compounds is a potential area of future research .
properties
IUPAC Name |
4-bromo-3-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZIZYMZDAFOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634095 | |
Record name | 4-Bromo-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethoxypyridine | |
CAS RN |
17117-21-4 | |
Record name | 4-Bromo-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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